Cas no 54707-47-0 ((-)-eudesma-4(15),7(11)-dien-8-one)

(-)-eudesma-4(15),7(11)-dien-8-one 化学的及び物理的性質
名前と識別子
-
- (-)-eudesma-4(15),7(11)-dien-8-one
- 4(15),7(11)-Eudesmadien-8-one
- 5betaH,10alpha-Selina-4(14),7(11)-dien-8-on
- ventricosin A
- CS-0149142
- FS-8200
- Q63398002
- HY-N8830
- AKOS040761387
- Selina-4(15),7(11)-dien-8-one
- 54707-47-0
- EUDESMA-4(14),7(11)-DIEN-8-ONE
- SCHEMBL8018870
- Selina-4(14),7(11)-dien-8-one
- (4aS-trans)-Octahydro-8a-methyl-5-methylene-3-(1-methylethylidene)-2(1H)-naphthalenone
- DA-67530
- Selina-4(15),7(11)-dien-8-oneEUDESMA-4(14),7(11)-DIEN-8-ONE
- (4aS,8aR)-8a-methyl-5-methylidene-3-(propan-2-ylidene)-hexahydronaphthalen-2-one
- (4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one
- 1ST176359
- MSK176359
-
- インチ: InChI=1S/C15O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16
- InChIKey: SMYJAYQBYNAXMA-UHFFFAOYSA-N
- ほほえんだ: [#6]\[#6](-[#6])=[#6]-1/[#6]-[#6]2-[#6](=[#6])-[#6]-[#6]-[#6]C2([#6])[#6]-[#6]-1=O
計算された属性
- せいみつぶんしりょう: 218.167065321g/mol
- どういたいしつりょう: 218.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1Ų
(-)-eudesma-4(15),7(11)-dien-8-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(-)-eudesma-4(15),7(11)-dien-8-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95078-10mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | >=98% | 10mg |
$288 | 2023-09-19 | |
TargetMol Chemicals | TN3467-10mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | 10mg |
¥ 3024 | 2024-07-19 | ||
TargetMol Chemicals | TN3467-10 mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | 98% | 10mg |
¥ 3,024 | 2023-07-10 | |
TargetMol Chemicals | TN3467-10mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | 10mg |
¥ 3024 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3467-10 mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | 10mg |
¥3024.00 | 2022-04-26 | ||
ChemFaces | CFN95078-10mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | >=98% | 10mg |
$288 | 2021-07-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3467-10mg |
Selina-4(15),7(11)-dien-8-one |
54707-47-0 | 10mg |
¥ 3024 | 2023-09-07 |
(-)-eudesma-4(15),7(11)-dien-8-one 関連文献
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
(-)-eudesma-4(15),7(11)-dien-8-oneに関する追加情報
(-)-Eudesma-4(15),7(11)-Dien-8-one
The compound (-)-eudesma-4(15),7(11)-dien-8-one, also known by its CAS number 54707-47-0, is a naturally occurring sesquiterpenoid that has garnered significant attention in the field of pharmacology and natural product chemistry. This compound, derived from the family of eudesmane-type terpenes, exhibits unique structural features that make it a subject of interest for researchers exploring its potential biological activities.
Eudesma-4(15),7(11)-dien-8-one is characterized by its bicyclic structure, featuring two conjugated double bonds and a ketone functional group. This specific arrangement contributes to its stability and reactivity, which are critical factors in determining its biological behavior. Recent studies have focused on understanding the compound's anti-inflammatory, antioxidant, and cytotoxic properties, highlighting its potential applications in drug development.
One of the most promising aspects of (-)-eudesma-4(15),7(11)-dien-8-one is its demonstrated ability to modulate cellular pathways involved in inflammation. For instance, a 2023 study published in *Phytochemistry* revealed that the compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. This finding positions it as a potential candidate for developing novel anti-inflammatory agents, particularly in conditions such as arthritis and inflammatory bowel disease.
Moreover, the compound's antioxidant activity has been extensively studied. Research conducted in 2022 indicated that eudesma-4(15),7(11)-dien-8-one exhibits significant free radical scavenging capabilities, making it a promising candidate for applications in oxidative stress-related disorders. Its ability to neutralize reactive oxygen species (ROS) and nitrogen species underscores its potential as a natural antioxidant supplement.
Recent advancements in drug delivery systems have also explored the use of eudesma-4(15),7(11)-dien-8-one as a component in nanomedicine. For example, a 2023 paper in *Nanotoxicology* demonstrated that encapsulating the compound within lipid nanoparticles enhances its bioavailability and efficacy in targeting inflammatory cells. This approach not only improves therapeutic outcomes but also reduces potential side effects associated with conventional administration methods.
In terms of pharmacokinetics, studies have shown that (-)-eudesma-4(15),7(11)-dien-8-one is well-tolerated in preclinical models, with minimal toxicity at therapeutic doses. This favorable safety profile aligns with its potential use in human applications, particularly in the treatment of chronic inflammatory diseases.
Another area of interest is the compound's neuroprotective properties. A 2023 study in *Journal of Natural Products* reported that eudesma-4(15),7(11)-dien-8-one exhibits neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. These findings suggest its potential utility in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Furthermore, the compound has shown anticancer activity in vitro and in vivo models. A 2023 investigation published in *Cancer Letters* demonstrated that (-)-eudesma-4(15),7(11)-dien-8-one induces apoptosis in various cancer cell lines, including breast and colon cancer. This underscores its potential as a chemotherapeutic agent, particularly when combined with existing cancer treatment regimens.
Recent advancements in bioinformatics have also contributed to the understanding of how eudesma-4(15),7(11)-dien-8-one interacts with molecular targets. For instance, molecular docking studies have revealed that the compound binds selectively to the COX-2 enzyme, a key mediator of inflammation. This computational approach has been instrumental in predicting and validating the compound's therapeutic potential.
Overall, (-)-eudesma-4(15),7(11)-dien-8-one (CAS 54707-47-0) represents a valuable natural product with diverse biological activities. Its anti-inflammatory, antioxidant, and anticancer properties, coupled with its favorable pharmacokinetics, make it a promising candidate for developing next-generation therapeutics. Ongoing research is focused on optimizing its delivery systems and exploring its mechanisms of action to maximize its therapeutic potential.
As the field of natural product medicine continues to evolve, compounds like eudesma-4(15),7(11)-dien-8-one remind us of the vast untapped resources nature offers for drug discovery. With advancements in analytical and computational techniques, the full potential of this compound is expected to be realized in the near future.
54707-47-0 ((-)-eudesma-4(15),7(11)-dien-8-one) 関連製品
- 2229246-01-7(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethane-1-sulfonyl chloride)
- 1806975-25-6(5-(Difluoromethyl)-4-fluoro-3-methylpyridine-2-carboxaldehyde)
- 62983-70-4(DI-beta-D-Xylopyranosylamine)
- 24642-83-9(N-nitroso-N-(propan-2-yl)aniline)
- 1807259-41-1(Methyl 3-cyano-4-ethyl-2-methylbenzoate)
- 2171676-69-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid)
- 1806608-59-2(5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid)
- 2229195-39-3(3-{imidazo1,2-apyridin-2-yl}-3-methylbutanoic acid)
- 23787-90-8(Isolongifolone)
- 161330-80-9(4-(3-methylthiophen-2-yl)butan-2-one)




